molecular formula C20H23FN2O3S B2947531 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide CAS No. 683791-96-0

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide

Katalognummer B2947531
CAS-Nummer: 683791-96-0
Molekulargewicht: 390.47
InChI-Schlüssel: MVYTZOMVLFUHQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been shown to have a wide range of biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide is not fully understood. It is believed to work by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide has been shown to inhibit the activity of CAIX, leading to a decrease in pH and a reduction in tumor growth. 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide has also been shown to reduce pain and inflammation in animal models. It has been shown to have a low toxicity profile and is well tolerated in animal studies. 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide has been shown to have a half-life of approximately 1 hour in rats, making it suitable for further research.

Vorteile Und Einschränkungen Für Laborexperimente

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been shown to have a low toxicity profile and is well tolerated in animal studies. 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide has been shown to have a half-life of approximately 1 hour in rats, making it suitable for further research. However, there are also limitations to using 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be investigated further. 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide may also have limited solubility in certain solvents, which may affect its bioavailability.

Zukünftige Richtungen

There are several future directions for research on 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide. One area of research is the development of more potent and selective inhibitors of CAIX. This may lead to the development of more effective treatments for cancer. Another area of research is the investigation of the off-target effects of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide. This may help to identify other potential therapeutic applications for 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide. Further research is also needed to investigate the pharmacokinetics and pharmacodynamics of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide in humans. This may help to determine the optimal dosage and administration schedule for 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide in clinical trials.

Synthesemethoden

The synthesis of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide involves the reaction of 4-aminobenzamide with N-cyclohexyl-N-methylsulfamide and 2-fluoroaniline in the presence of a catalyst. The reaction proceeds under mild conditions and yields a pure product that can be further purified by recrystallization. The synthesis method has been optimized to produce 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide in high yields and purity, making it suitable for further research.

Wissenschaftliche Forschungsanwendungen

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide has been tested in various animal models and has shown promising results in reducing pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and neuropathic pain.

Eigenschaften

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)20(24)22-19-10-6-5-9-18(19)21/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYTZOMVLFUHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.